1-Bromopropan-2-yl 4-methoxybenzoate
Description
1-Bromopropan-2-yl 4-methoxybenzoate is an organic ester compound combining a brominated propan-2-yl group with a 4-methoxybenzoate moiety. The bromine substituent enhances electrophilic reactivity, making it valuable in synthetic chemistry as an alkylating agent or intermediate in pharmaceutical and materials science applications. The 4-methoxybenzoate group contributes aromatic stability and influences solubility and coordination properties.
Properties
CAS No. |
80638-97-7 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
1-bromopropan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-8(7-12)15-11(13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
PVAIEZBXAQZTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)OC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopropan-2-yl 4-methoxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-methoxybenzoic acid with 1-bromopropan-2-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-bromopropan-2-yl 4-methoxybenzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromopropan-2-yl 4-methoxybenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-methoxybenzoic acid derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: 4-methoxybenzoic acid derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Bromopropan-2-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromopropan-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid, which may exert biological effects through its interaction with cellular receptors and enzymes.
Comparison with Similar Compounds
4-Methoxybenzoate Metal Complexes
4-Methoxybenzoate (L) forms stable complexes with transition metals and lanthanides, characterized by distinct thermal and spectroscopic properties. Key comparisons include:
Key Findings :
- Thermal Behavior : Metal-4-methoxybenzoate complexes exhibit higher thermal stability due to ionic/metal-ligand bonding, whereas the ester derivative likely decomposes at lower temperatures due to weaker van der Waals interactions .
- Coordination : Unlike metal complexes, the ester lacks direct metal-binding capacity, limiting its utility in catalysis or materials synthesis .
- Spectroscopy : The absence of free carboxylate groups in the ester shifts IR signatures, distinguishing it from ionic metal complexes .
Brominated Aromatic Esters
Comparisons with structurally related brominated esters highlight reactivity differences:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
